molecular formula C9H11NO2 B8447831 5-Ethyl-4-methoxypyridine-2-carbaldehyde

5-Ethyl-4-methoxypyridine-2-carbaldehyde

Cat. No.: B8447831
M. Wt: 165.19 g/mol
InChI Key: KMJUQGHYSAOPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-4-methoxypyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

5-ethyl-4-methoxypyridine-2-carbaldehyde

InChI

InChI=1S/C9H11NO2/c1-3-7-5-10-8(6-11)4-9(7)12-2/h4-6H,3H2,1-2H3

InChI Key

KMJUQGHYSAOPGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(N=C1)C=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 49 mg of (5-ethyl-4-methoxypyridin-2-yl)methanol in 1 mL of dichloromethane, 0.13 g of manganese dioxide was added. The mixture was stirred at room temperature for 1 hour 30 minutes, 0.13 g of manganese dioxide was then added thereto, and the mixture was stirred for 1 hour 30 minutes. Chloroform was added to the reaction mixture, the insoluble substance was filtered off, and the solvent was distilled off under reduced pressure to obtain 54 mg of 5-ethyl-4-methoxypyridine-2-carbaldehyde as a brown oily substance.
Quantity
49 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
catalyst
Reaction Step Three

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